

Application Note: Quantitative Analysis of Penicilloate in Human Serum by LC-MS/MS

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Compound of Interest		
Compound Name:	Penicilloate	
Cat. No.:	B1172651	Get Quote

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **penicilloate**, a major metabolite of penicillin, in human serum. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for clinical research, therapeutic drug monitoring, and pharmacokinetic studies involving penicillin administration.

Introduction

Penicillins are a widely used class of β -lactam antibiotics. The primary route of their inactivation in the body is through hydrolysis of the β -lactam ring, leading to the formation of penicilloic acid (**penicilloate**). Monitoring the levels of **penicilloate** in serum is crucial for understanding the metabolism of penicillin, assessing patient compliance, and investigating allergic reactions. This application note provides a detailed protocol for a reliable LC-MS/MS method for **penicilloate** quantification in human serum, offering high selectivity and sensitivity.

Experimental Materials and Reagents

· Penicilloic acid reference standard



- Internal Standard (IS) (e.g., benzylpenicillin-d7)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human serum (drug-free)

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of **penicilloate** from serum.

Protocol:

- Allow frozen serum samples to thaw at room temperature.
- Vortex the serum samples to ensure homogeneity.
- To 100 μL of serum in a microcentrifuge tube, add 20 μL of the internal standard working solution.
- Add 300 μL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase (55% methanol in water with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.



Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

LC Parameters:

Parameter	Value
Column	C18, 50 mm x 2.1 mm, 1.7 μm
Mobile Phase	55% Methanol in Water + 0.1% Formic Acid
Flow Rate	0.4 mL/min
Column Temperature	25°C
Injection Volume	10 μL
Run Time	5 minutes

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

MS Parameters:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	400°C
Ion Source Voltage	4500 V
Curtain Gas	30 psi
Heater Gas	45 psi

MRM Transitions:



The following MRM transitions are monitored. The collision energy (CE) and other compoundspecific parameters should be optimized for the specific instrument used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Penicilloate	[To be optimized]	[To be optimized]
IS	[To be optimized]	[To be optimized]

Note: The exact m/z values for **penicilloate** and its fragments can vary slightly depending on the specific penicillin precursor. Based on literature, common fragments of the penicillin core structure can be targeted. For instance, for penicillin G, a precursor ion related to penicilloic acid could be around m/z 353.2, with potential product ions at m/z 160.1 and m/z 176.1.

Results and Discussion Method Validation

The method was validated for linearity, sensitivity, accuracy, and precision.

Quantitative Performance:

Parameter	Result	
Linearity Range	0.5 - 5.0 ng/mL	
Correlation Coefficient (r²)	> 0.997	
Lower Limit of Quantification (LLOQ)	0.5 ng/mL	
Limit of Detection (LOD)	0.1 ng/mL	
Accuracy	92.3% - 105.5%	
Precision (Within-day)	< 10%	

The quantitative data presented is a synthesis from published methods for penicilloic acid and related compounds and should be confirmed during in-house validation.[1]

Visualizations





Experimental Workflow

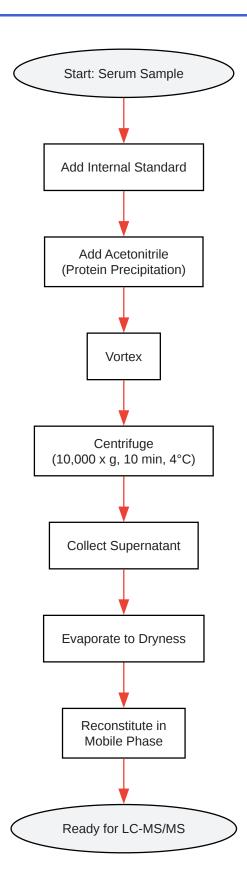


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Caption: Overall experimental workflow for the LC-MS/MS analysis of **penicilloate** in serum.

Sample Preparation Workflow





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Caption: Detailed workflow of the serum sample preparation protocol.



Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of **penicilloate** in human serum. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a clinical or research setting. The method demonstrates good accuracy, precision, and linearity over a clinically relevant concentration range.

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References

- 1. [Simultaneous determination of penicillin G and its major metabolites in blood using ultra performance liquid chromatography-tandem mass spectrometry] PubMed [pubmed.ncbi.nlm.nih.gov]
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